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Compound of Interest

Compound Name: 5-Morpholino-1H-pyrazol-3-amine

Cat. No.: B1277854

Introduction

This technical guide provides a comprehensive overview of the nuclear magnetic resonance
(NMR) and mass spectrometry (MS) data for 5-Morpholino-1H-pyrazol-3-amine. Due to the
limited availability of public data for this specific compound, this guide presents predicted
spectral data based on the analysis of closely related pyrazole derivatives and general
principles of spectroscopic analysis. The experimental protocols provided are standardized
methods for the analysis of small organic molecules of this class. This document is intended for
researchers, scientists, and professionals in the field of drug development and medicinal
chemistry.

Chemical Structure

IUPAC Name: 5-(Morpholin-4-yl)-1H-pyrazol-3-amine
CAS Number: 537039-13-7 (for hydrochloride salt)
Molecular Formula: CsH1aN4O

Molecular Weight: 182.22 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted *H NMR, 3C NMR, and mass spectrometry data
for 5-Morpholino-1H-pyrazol-3-amine. These predictions are based on established chemical
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shift values for similar heterocyclic systems and functional groups.

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~5.5 S 1H H4 (pyrazole ring)
~4.5 brs 2H NH:2
~3.7 t 4H O-(CHz)2
~3.0 t 4H N-(CHa)2
~9.0 brs 1H NH (pyrazole ring)
Solvent: DMSO-ds
Table 2: Predicted **C NMR Data
Chemical Shift (6) ppm Assignment
~155 C3 (pyrazole ring)
~145 C5 (pyrazole ring)
~90 C4 (pyrazole ring)
~66 O-(CHa)2
~48 N-(CHz2)2

Solvent: DMSO-ds

Table 3: Predicted Mass Spectrometry Data
m/z lon

183.1246 [M+H]*
205.1065 [M+Na]*+
182.1168 [M]*
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Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and mass spectrometry
data for compounds such as 5-Morpholino-1H-pyrazol-3-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 13C NMR spectra for structural elucidation.
Instrumentation:

 NMR Spectrometer: Bruker Avance Il 400 MHz (or equivalent)

e Solvent: Deuterated dimethyl sulfoxide (DMSO-de)

¢ Internal Standard: Tetramethylsilane (TMS)

Sample Preparation:

Weigh approximately 5-10 mg of the sample (5-Morpholino-1H-pyrazol-3-amine
hydrochloride).

Dissolve the sample in approximately 0.7 mL of DMSO-ds in a clean, dry NMR tube.

Add a small amount of TMS as an internal standard (6 0.00 ppm).

Cap the NMR tube and gently agitate to ensure complete dissolution.

IH NMR Acquisition Parameters:

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: 20 ppm

Acquisition Time: 4.0 s
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13C NMR Acquisition Parameters:

Pulse Program: zgpg30

Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: 240 ppm

Acquisition Time: 1.2 s

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Integrate the signals in the tH NMR spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the
respective protons and carbons in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.
Instrumentation:

e Mass Spectrometer: Agilent 6545 Q-TOF LC/MS (or equivalent) with an electrospray
ionization (ESI) source.

Sample Preparation:
e Prepare a stock solution of the sample at a concentration of 1 mg/mL in methanol.

 Dilute the stock solution to a final concentration of 10 pg/mL with the mobile phase.
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LC-MS Parameters:

e Liquid Chromatography:

o Column: C18 reverse-phase column (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8

pm)

o Mobile Phase A: 0.1% formic acid in water

o Mobile Phase B: 0.1% formic acid in acetonitrile

o Gradient: Start with 5% B, hold for 1 min, ramp to 95% B over 5 min, hold for 2 min, return

to initial conditions.
o Flow Rate: 0.4 mL/min
o Injection Volume: 5 pL
e Mass Spectrometry:
o |onization Mode: ESI Positive
o Gas Temperature: 325 °C
o Drying Gas Flow: 8 L/min
o Nebulizer Pressure: 35 psig
o Sheath Gas Temperature: 350 °C
o Sheath Gas Flow: 11 L/min
o Capillary Voltage: 3500 V
o Fragmentor Voltage: 175 V
o Mass Range: 50-500 m/z

o Acquisition Rate: 2 spectra/s
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Data Analysis:

Extract the mass spectrum for the chromatographic peak corresponding to the compound.

Determine the accurate mass of the molecular ion ([M+H]*).

Use the accurate mass to calculate the elemental composition.

Analyze the fragmentation pattern in the MS/MS spectrum (if acquired) to confirm the
structure.
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Caption: Workflow for the synthesis and spectroscopic characterization.

Logical Relationship of Spectroscopic Data
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 To cite this document: BenchChem. [Technical Guide: Spectroscopic Analysis of 5-
Morpholino-1H-pyrazol-3-amine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1277854#5-morpholino-1h-pyrazol-3-amine-nmr-and-
mass-spectrometry-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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